Methyl 2-amino-4-methylthiazole-5-carboxylate
Overview
Description
“Methyl 2-amino-4-methylthiazole-5-carboxylate” is a chemical compound with the molecular formula C6H8N2O2S . It has an average mass of 172.205 Da and a monoisotopic mass of 172.030655 Da . This compound is a derivative of aminothiazole and is used in various scientific research applications .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-methylthiazole-5-carboxylate” consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 301.3±22.0 °C at 760 mmHg, and a flash point of 136.0±22.3 °C .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-methylthiazole-5-carboxylate” has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 54.1±3.0 kJ/mol . It has a molar refractivity of 43.6±0.3 cm3, a polar surface area of 93 Å2, and a molar volume of 128.6±3.0 cm3 .Scientific Research Applications
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Spectroscopy and Photochemistry
- Field: Chemistry
- Application: The structure, tautomerization pathways, vibrational spectra, and photochemistry of 2-amino-4-methylthiazole (AMT) molecule were studied .
- Method: The study was conducted using matrix isolation FTIR spectroscopy and DFT calculations .
- Results: The most stable tautomer with the five-membered ring stabilized by two double C=C and C=N bonds, was detected in argon matrices after deposition .
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Antimicrobial Evaluation
- Field: Medicinal Chemistry
- Application: 2-Aminothiazoles are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Method: Eight compounds were synthesized and characterized by FTIR and NMR . Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
- Results: The synthesized compounds showed moderate to significant antibacterial and antifungal potential .
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Drug Discovery and Organic Synthesis
- Field: Material Science
- Application: Methyl 2-amino-4-p-tolylthiazole-5-carboxylate is a versatile chemical compound used in various scientific research applications.
- Method: Its unique structure enables it to be utilized in drug discovery, organic synthesis.
- Results: This compound is an indispensable tool for advancing scientific knowledge and innovation.
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Antimicrobial Evaluation
- Field: Medicinal Chemistry
- Application: 2-Aminothiazoles, including Methyl 2-amino-4-methylthiazole-5-carboxylate, are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Method: Eight compounds were synthesized and characterized by FTIR and NMR . Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
- Results: The synthesized compounds showed moderate to significant antibacterial and antifungal potential .
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Anticancer Drug Discovery
- Field: Medicinal Chemistry
- Application: 2-Aminothiazole derivatives, including Methyl 2-amino-4-methylthiazole-5-carboxylate, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
- Method: Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
- Results: The 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
- Antibacterial and Antifungal Evaluation
- Field: Medicinal Chemistry
- Application: 2-Aminothiazoles, including Methyl 2-amino-4-methylthiazole-5-carboxylate, are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Method: Eight compounds were synthesized and characterized by FTIR and NMR . Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
- Results: The synthesized compounds showed good MIC values. Among all the synthesized compounds, 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Likewise, compound 2d and 2g exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively . Compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm . Candida albicans (ATCC 60387) showed maximum sensitivity to compound 2a with a zone of inhibition 20.0 mm .
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUGYIMCRDPMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351918 | |
Record name | methyl 2-amino-4-methylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-methylthiazole-5-carboxylate | |
CAS RN |
3829-80-9 | |
Record name | methyl 2-amino-4-methylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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